N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide
Description
N-[(1-Hydroxycyclopentyl)methyl]cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane core appended with a carboxamide group and a hydroxypentylmethyl substituent.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(9-4-3-5-9)12-8-11(14)6-1-2-7-11/h9,14H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQKKNNKGMUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclopentanol with cyclobutanecarboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction can be optimized by controlling parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Cyclopentanone derivatives
Reduction: Cyclopentanol derivatives
Substitution: Alkylated cyclobutanecarboxamide derivatives
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Ring Size and Strain: Cyclopropane derivatives (e.g., ) exhibit greater angle strain (~60° bond angles) compared to cyclobutane analogs (~90°), increasing reactivity but reducing thermodynamic stability. The target compound’s cyclobutane core balances moderate strain with enhanced conformational flexibility.
The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide may confer electrophilic reactivity, whereas the target compound’s amide group prioritizes hydrogen bonding and metabolic stability.
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
IUPAC Name: this compound
Molecular Formula: C_{10}H_{15}NO_2
Molecular Weight: 183.23 g/mol
The mechanism of action for this compound involves interactions with specific biological targets, potentially including enzymes and receptors. The structural features of the compound suggest it may act as an inhibitor or modulator of enzymatic activity, particularly in pathways related to inflammation and cancer.
Pharmacological Effects
- Anti-inflammatory Activity: Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, studies have shown a significant reduction in cell viability in breast cancer and prostate cancer models.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| PC-3 (Prostate Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
Study 1: Anti-cancer Efficacy
A study conducted on the efficacy of this compound in MCF-7 breast cancer cells showed that treatment with the compound resulted in:
- Increased apoptosis as evidenced by increased caspase-3 activity.
- Downregulation of Bcl-2 and upregulation of Bax protein levels.
Study 2: Inflammation Model
In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in:
- Significant reduction in TNF-alpha and IL-6 levels.
- Improvement in clinical scores associated with inflammation.
Q & A
Q. What are the typical synthetic routes and key intermediates for N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide?
The synthesis of this compound typically involves multi-step reactions:
- Step 1 : Formation of the cyclopentanol moiety via hydroxylation of cyclopentane derivatives under controlled conditions (e.g., using oxidizing agents like mCPBA) .
- Step 2 : Functionalization of the cyclopentanol group with a methylene bridge, often via nucleophilic substitution or reductive amination .
- Step 3 : Amide coupling between the functionalized cyclopentane and cyclobutanecarboxylic acid using coupling agents like DCC/DMAP or HATU .
Key intermediates include 1-hydroxycyclopentanemethanol and cyclobutanecarbonyl chloride. Reaction optimization (temperature, solvent, catalyst) is critical to achieving yields >50% .
Q. Which analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolves structural features like the cyclobutane ring (e.g., δ 2.0–3.0 ppm for cyclobutyl protons) and hydroxycyclopentyl group (δ 1.5–2.5 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 224.2) and purity. Fragmentation patterns help validate the carboxamide linkage .
- FT-IR : Identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in vitro?
- Target-based assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to evaluate binding affinity.
- Cell viability assays : Test cytotoxicity via MTT or CellTiter-Glo in cancer/primary cell lines.
- Anti-inflammatory screening : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
Dose-response curves (0.1–100 µM) and IC50 calculations are standard. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .
Advanced Research Questions
Q. How can computational docking predict the binding interactions of this compound with biological targets?
- Software : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes .
- Protocol :
- Prepare the ligand (compound) and receptor (target protein) using tools like AutoDockTools.
- Define a grid box covering the active site (e.g., 20 ų).
- Run docking with exhaustiveness=8 for thorough sampling.
- Analyze top poses for hydrogen bonds (e.g., hydroxycyclopentyl OH with Asp32) and hydrophobic interactions (cyclobutane with Phe120) .
- Validation: Compare docking scores (ΔG) with known inhibitors and validate via MD simulations.
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Strategies :
- Replace the cyclobutane with a bicyclic system to reduce ring strain and improve stability.
- Introduce electron-withdrawing groups (e.g., -CF3) on the carboxamide to resist hydrolysis.
- Evaluation :
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in anti-inflammatory IC50 values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., serum concentration, cell type).
- Methodology :
- Replicate experiments using standardized protocols (e.g., identical cell lines, serum-free media).
- Validate compound purity via HPLC (>95%) to exclude batch variability .
- Cross-validate with orthogonal assays (e.g., ELISA for cytokine quantification).
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Pharmacokinetics :
- Administer a single dose (10 mg/kg) to rodents via IV/oral routes.
- Collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis. Calculate AUC, Cmax, and bioavailability .
- Toxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
